1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Description
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-propan-2-ylimidazo[1,2-b]pyrazole-6-carbonitrile |
InChI |
InChI=1S/C9H10N4/c1-7(2)12-3-4-13-9(12)5-8(6-10)11-13/h3-5,7H,1-2H3 |
InChI Key |
BDNUZCINCZCMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Aminopyrazole-4-carbonitrile Intermediate
The initial stage involves the microwave-assisted cyclocondensation of ethoxymethylene malononitrile derivatives with hydrazine monohydrate in ethanol. This step proceeds efficiently under microwave irradiation at controlled temperatures (typically 80°C) and power settings (around 150 W) for about 10 minutes. The reaction converts ethoxymethylene malononitrile into the 5-aminopyrazole-4-carbonitrile intermediate with complete conversion and minimal byproducts.
| Parameter | Condition |
|---|---|
| Solvent | Ethanol (EtOH) |
| Microwave temperature | 80°C |
| Microwave power | 150 W |
| Reaction time | 10 minutes |
| Reagents | Ethoxymethylene malononitrile, hydrazine monohydrate |
The presence of water during this step is detrimental, leading to complex mixtures, so strictly anhydrous conditions or controlled addition of water are necessary. The sequence of reagent addition is also critical for optimal conversion.
Microwave-Assisted One-Pot, Two-Step Protocol
An advanced preparation method integrates the two steps into a sequential one-pot process under microwave irradiation:
- Microwave-assisted cyclocondensation of ethoxymethylene malononitrile with hydrazine to form 5-aminopyrazole-4-carbonitrile.
- Subsequent addition of aldehyde, isocyanide, TFA, and water to the same reaction vessel, followed by stirring at room temperature to complete the GBB reaction.
This approach reduces reaction times, improves yields (up to 83%), and simplifies work-up procedures. It also allows the rapid synthesis of a library of substituted 1H-imidazo[1,2-b]pyrazoles with diverse substitution patterns.
Reaction Outcome and Yield Data
The following table summarizes representative yields for the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives, including the isopropyl-substituted variant, under optimized conditions:
| Entry | Aldehyde Substituent | Isocyanide | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Isopropyl-substituted aldehyde | tert-Butyl isocyanide | 65–75 | Microwave-assisted, one-pot method |
| 2 | 4-Methylbenzaldehyde | tert-Butyl isocyanide | 70–80 | Electron-donating substituent |
| 3 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | 40–50 | Electron-withdrawing substituent |
| 4 | α-Methylcinnamaldehyde | tert-Butyl isocyanide | 60–70 | Uncommon aldehyde component |
Yields are isolated and represent optimized reaction conditions with minimal purification steps.
Mechanistic Insights and Notes
- The initial cyclocondensation step forms the pyrazole ring with a nitrile substituent at the 4-position, which serves as a key nucleophilic site for the subsequent GBB reaction.
- The GBB-3CR proceeds via imine formation between the aldehyde and the amino group of the pyrazole intermediate, followed by isocyanide insertion and cyclization to form the imidazo ring.
- The order of reagent addition and solvent composition critically influence the reaction outcome; water facilitates the GBB reaction but must be controlled during the cyclocondensation step to avoid side reactions.
- Microwave irradiation enhances reaction rates and conversions, enabling rapid synthesis without compromising selectivity.
- The method is versatile, allowing substitution at various positions by selecting different aldehydes and isocyanides, enabling the synthesis of a broad library of 1H-imidazo[1,2-b]pyrazoles.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane (DCM) or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized derivatives with potential biological activities .
Scientific Research Applications
Scientific Research Applications of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound with a broad range of applications in chemistry, biology, medicine, and industry. Its unique fused ring system, combining imidazole and pyrazole moieties, contributes to its diverse biological activities and potential in drug development.
Chemistry
- Building Block for Complex Heterocyclic Compounds: 1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile serves as a fundamental building block in synthesizing more complex heterocyclic compounds.
- Ligand in Coordination Chemistry: It is also utilized as a ligand in coordination chemistry, enabling the formation of metal complexes with unique properties.
- Selective Functionalization: The compound can undergo selective functionalization using techniques like Br/Mg-exchange, regioselective magnesiations, and zincations, allowing for the creation of derivatives with tailored properties .
Biology
- Antimicrobial Activity: This compound exhibits antimicrobial properties, making it valuable for developing new antibacterial and antifungal agents.
- Anticancer Activity: Research indicates that derivatives of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile possess anticancer activity by inhibiting key kinase pathways involved in cancer progression. For example, it has shown potent inhibition against various cancer cell lines:
- A549: Induces autophagy without apoptosis with an IC50 of 0.08 µM.
- MCF-7: Inhibits proliferation with an IC50 of 0.46 µM.
- HepG2: Demonstrates antiproliferative potential with an IC50 of 0.71 µM.
- Anti-inflammatory Activity: The compound also exhibits anti-inflammatory activities, suggesting its potential in treating inflammatory disorders.
Medicine
- Potential Therapeutic Effects: 1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
- Molecular Docking: Studies reveal that the compound can effectively bind to specific enzymes or receptors involved in disease pathways, highlighting its potential as a therapeutic agent.
Industry
- Development of New Materials: This compound is used in developing new materials with unique properties, such as dyes and polymers.
- Improved Solubility: Substituting an indole ring with a 1H-imidazo[1,2-b]pyrazole can result in significantly improved solubility in aqueous media .
Case Studies
- Xia et al.: Synthesized pyrazole derivatives and reported significant antitumor activity with IC50 values as low as 49.85 µM against certain cancer cell lines.
- Fan et al.: Explored the cytotoxicity of modified pyrazole derivatives against A549 cells, demonstrating that some compounds induced autophagy without triggering apoptosis.
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival . The compound may also interact with microbial cell membranes, leading to antimicrobial effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile with two structurally related compounds from the evidence:
Key Differences and Implications
In contrast, the 2-chloroethyl group in introduces electrophilicity, which may enhance reactivity but also toxicity. Carbonitrile Position: The carbonitrile group at position 6 (target compound) versus position 7 () alters the molecule’s electronic landscape. Position 6 may favor interactions with biological targets requiring electron-deficient aromatic systems.
Molecular Weight and Applications :
Biological Activity
1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a fused imidazole and pyrazole ring system with an isopropyl group at the 1-position of the imidazole ring and a carbonitrile functional group at the 6-position of the pyrazole ring. This unique structure contributes to its biological properties, including enhanced solubility and bioavailability compared to similar compounds.
Anticancer Properties
Research indicates that derivatives of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile exhibit significant anticancer activity. The compound has been shown to inhibit key kinase pathways involved in cancer progression. For instance, studies have reported IC50 values indicating potent inhibition against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 0.08 | Induces autophagy without apoptosis |
| MCF-7 | 0.46 | Inhibition of proliferation |
| HepG2 | 0.71 | Antiproliferative potential |
Antimicrobial Activity
In addition to anticancer effects, compounds with similar structural characteristics have demonstrated antimicrobial properties. The carbonitrile group plays a crucial role in the compound's reactivity, allowing it to engage in nucleophilic addition reactions that may enhance its antimicrobial efficacy.
The biological activity of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is attributed to its ability to interact with various biological targets through molecular docking simulations and in vitro assays. These studies reveal that the compound can bind effectively to specific enzymes or receptors involved in disease pathways, highlighting its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can be achieved through several methodologies, often involving regioselective functionalization of the imidazole and pyrazole rings. Techniques such as magnesiation and zincation have been reported, allowing for the creation of derivatives with tailored properties for enhanced biological activity.
Case Studies
Several studies have focused on the anticancer efficacy of this compound:
- Xia et al. synthesized various pyrazole derivatives and reported significant antitumor activity with IC50 values as low as 49.85 µM against certain cancer cell lines .
- Fan et al. explored the cytotoxicity of modified pyrazole derivatives against A549 cells, demonstrating that some compounds induced autophagy without triggering apoptosis .
These findings suggest that modifications to the core structure can significantly influence biological outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which involves cyclocondensation of 5-aminopyrazoles, aldehydes, and isocyanides. Key steps include:
- Aldehyde selection : Use isobutyraldehyde to introduce the isopropyl group.
- Reaction conditions : Optimize solvent (e.g., ethanol or THF), temperature (80–100°C), and catalyst (e.g., p-toluenesulfonic acid) to enhance regioselectivity .
- Yield optimization : Purification via flash chromatography or recrystallization improves purity (>95% by HPLC).
Q. How can structural characterization of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile be performed to confirm regiochemistry?
- Methodological Answer :
- NMR spectroscopy : Analyze - and -NMR for characteristic signals, such as the carbonitrile (C≡N) peak at ~110–120 ppm and imidazo-pyrazole ring protons (δ 7.5–8.5 ppm).
- X-ray crystallography : Resolve ambiguity in ring substitution patterns by determining crystal structures .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 217.1 for CHN) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile analogs?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modifications at positions 1 (e.g., cyclopropyl, ethyl) and 6 (e.g., methylthio, ethoxycarbonyl) to assess impacts on target binding .
- Biological assays : Test against kinase targets (e.g., JAK2 or CDK inhibitors) using enzymatic assays and cellular proliferation models. Compare IC values to establish SAR trends .
- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
Q. What computational strategies can predict the binding interactions of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile with biological targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., in kinases). Focus on hydrogen bonding with hinge regions and hydrophobic packing of the isopropyl group .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- MD simulations : Perform 100-ns trajectories to assess stability of ligand-target complexes in explicit solvent .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Methodological Answer :
- Meta-analysis : Compile IC values from multiple studies and normalize for assay conditions (e.g., ATP concentration, cell line variability) .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Structural analogs : Test closely related derivatives (e.g., 6-cyclopropyl or 1-ethyl variants) to identify confounding substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
